3-Methoxypropane-1-sulfonic acid 3-Methoxypropane-1-sulfonic acid
Brand Name: Vulcanchem
CAS No.: 51980-59-7
VCID: VC3877856
InChI: InChI=1S/C4H10O4S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7)
SMILES: COCCCS(=O)(=O)O
Molecular Formula: C4H10O4S
Molecular Weight: 154.19 g/mol

3-Methoxypropane-1-sulfonic acid

CAS No.: 51980-59-7

Cat. No.: VC3877856

Molecular Formula: C4H10O4S

Molecular Weight: 154.19 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxypropane-1-sulfonic acid - 51980-59-7

Specification

CAS No. 51980-59-7
Molecular Formula C4H10O4S
Molecular Weight 154.19 g/mol
IUPAC Name 3-methoxypropane-1-sulfonic acid
Standard InChI InChI=1S/C4H10O4S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7)
Standard InChI Key WVDJPYPEWMFJLV-UHFFFAOYSA-N
SMILES COCCCS(=O)(=O)O
Canonical SMILES COCCCS(=O)(=O)O

Introduction

Chemical Overview and Structural Characteristics

3-Methoxypropane-1-sulfonic acid belongs to the class of organosulfonic acids, distinguished by its propane backbone substituted with methoxy (-OCH3_3) and sulfonic acid (-SO3_3H) groups. Its IUPAC name, 3-methoxypropane-1-sulfonic acid, reflects this substitution pattern. The compound’s molecular weight is 154.19 g/mol, and its structure is represented by the SMILES notation COCCCS(=O)(=O)O. Key identifiers include:

PropertyValue
CAS No.51980-59-7
Molecular FormulaC4H10O4S\text{C}_4\text{H}_{10}\text{O}_4\text{S}
Molecular Weight154.19 g/mol
InChI KeyWVDJPYPEWMFJLV-UHFFFAOYSA-N
SolubilityHighly soluble in water

The sulfonic acid group confers strong acidity (pKa1\text{p}K_a \approx -1), making it a potent acid catalyst in organic reactions. The methoxy group enhances solubility in polar solvents while influencing electronic effects in synthetic intermediates.

Synthesis Methods

Laboratory-Scale Synthesis

A common laboratory method involves the reaction of 3-methoxypropyl chloride with sodium sulfite (Na2SO3\text{Na}_2\text{SO}_3) under controlled alkaline conditions:

Cl-CH2CH2CH2OCH3+Na2SO3HO3S-CH2CH2CH2OCH3+2NaCl\text{Cl-CH}_2\text{CH}_2\text{CH}_2\text{OCH}_3 + \text{Na}_2\text{SO}_3 \rightarrow \text{HO}_3\text{S-CH}_2\text{CH}_2\text{CH}_2\text{OCH}_3 + 2\text{NaCl}

This nucleophilic substitution proceeds at 60–80°C, yielding the sulfonic acid after acidification. Purification via recrystallization or column chromatography ensures high purity (>95%).

Industrial Production

Industrial synthesis employs cross-coupling reactions to enhance efficiency and scalability. For instance, propane sultone (1,3-propane sultone) derivatives serve as precursors in multi-step processes . A patented method involves:

  • Reacting sodium methoxide with hydrogen sulfide in organic solvents to generate sodium sulfhydrate.

  • Treating propane sultone with sodium sulfhydrate at 15–35°C to yield sulfonic acid derivatives .
    This route achieves yields ≥90% and purity ≥95%, minimizing side reactions and environmental impact .

Physicochemical Properties

Acidity and Solubility

The sulfonic acid group renders the compound a strong acid (pKa1\text{p}K_a \approx -1), comparable to methanesulfonic acid. It is highly soluble in water (>500 g/L at 25°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO). The methoxy group slightly reduces hydrophilicity compared to unsubstituted propane sulfonic acid.

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, with primary degradation products including sulfur dioxide (SO2\text{SO}_2) and propene derivatives. This stability supports its use in high-temperature reactions.

Applications in Research and Industry

Chemical Synthesis

The compound serves as:

  • A sulfonation agent for introducing sulfonic acid groups into organic molecules .

  • A catalyst in esterification and alkylation reactions due to its strong acidity.

Material Science

In lithium-ion batteries, derivatives of 3-methoxypropane-1-sulfonic acid improve electrolyte stability, enhancing cycle life and capacity retention .

Future Research Directions

  • Synthetic Optimization: Developing greener synthesis routes using biocatalysts or flow chemistry.

  • Pharmaceutical Derivatives: Expanding the exploration of sulfonyl derivatives for neurodegenerative diseases.

  • Energy Storage: Investigating its role in advanced battery electrolytes for renewable energy systems.

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